2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile
Description
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile (CAS: 307975-77-5) is a heterocyclic nitrile derivative featuring a benzothiazole core substituted with a chloro and oxo-butyronitrile group. This compound is commercially available from Santa Cruz Biotechnology at $188.00 (250 mg) and $380.00 (1 g) and is identified as a phase II detoxification enzyme activator .
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-4-chloro-3-hydroxybut-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-5-9(15)7(6-13)11-14-8-3-1-2-4-10(8)16-11/h1-4,15H,5H2/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCKQWWUWPHMCR-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(CCl)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/CCl)\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307975-77-5 | |
| Record name | 2-(1,3-BENZOTHIAZOL-2(3H)-YLIDENE)-4-CHLORO-3-OXOBUTANENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile typically involves the condensation of benzothiazole derivatives with appropriate nitrile and chloro-ketone precursors. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like triethylamine to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction and high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is known for its potential therapeutic applications, particularly as:
- Analgesic Agents : Studies have shown that derivatives of benzothiazole exhibit significant analgesic properties. For instance, compounds similar to 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile have been evaluated for their ability to alleviate pain without causing gastric lesions, a common side effect of traditional analgesics .
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties. The mechanism involves inhibition of prostaglandin synthesis, which is crucial in the inflammatory response. Various derivatives have been synthesized and tested for their efficacy in reducing inflammation in animal models .
The compound has been explored for its activity against various biological targets:
- Receptor Binding : It has shown potential as a ligand for dopaminergic and serotoninergic receptors, indicating possible applications in neuropharmacology .
- Antimicrobial Properties : Preliminary studies suggest that certain derivatives may exhibit antimicrobial activity, making them candidates for further exploration in treating infections .
Case Study 1: Analgesic and Anti-inflammatory Effects
A study investigated a series of benzothiazole derivatives, including the target compound, for their analgesic and anti-inflammatory effects. The results demonstrated that these compounds significantly reduced pain responses in tested subjects while exhibiting minimal side effects compared to conventional drugs .
Case Study 2: Neuropharmacological Potential
Another research effort focused on the neuropharmacological properties of similar compounds. The findings indicated that these derivatives could modulate receptor activity associated with mood and anxiety disorders, suggesting their potential as therapeutic agents in psychiatric medicine .
Mechanism of Action
The mechanism of action of 2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Insights
- Benzothiazole vs. Benzoimidazole: The target compound’s benzothiazole group (vs. The benzoimidazol analog is marketed for medicinal use, suggesting divergent biological targets .
- Chloro Substituent Effects: The chloro group in the target compound and 5219-07-8 correlates with bioactivity; highlights that chloro-phenoxy analogs exhibit antifungal properties, implying chloro substituents influence biological interactions .
- Cost and Applications: The target compound is significantly costlier than 4-Cyanoindole ($188 vs. $62 per 250 mg), likely due to its specialized role in enzyme activation rather than general synthesis .
Biological Activity
2-(3H-Benzothiazol-2-ylidene)-4-chloro-3-oxo-butyronitrile, commonly referred to as a benzothiazolone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The chemical formula for this compound is with a molecular weight of approximately 250.7 g/mol. It features a benzothiazole moiety, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClN₂OS |
| Molecular Weight | 250.7 g/mol |
| CAS Number | 307975-77-5 |
| EINECS | Not available |
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzothiazole scaffold exhibit promising anticancer properties. For example, research focused on related compounds has shown that they can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study highlighted that some benzothiazolone derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells .
The anticancer activity of benzothiazolone derivatives is often attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Specifically, these compounds can interfere with the mitotic spindle formation during cell division, causing multipolar spindles and subsequent cell death .
Cholinesterase Inhibition
In addition to anticancer properties, some studies have reported that benzothiazolone derivatives may act as inhibitors of cholinesterase enzymes, which are crucial for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Preliminary investigations into the antimicrobial effects of this compound indicate that it may possess inhibitory effects against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .
Study on Anticancer Activity
A study published in December 2021 evaluated a series of styryl-benzothiazolone analogs and their cytotoxic effects across multiple cell lines. One compound demonstrated an IC50 value of 0.13 µM against EA.hy926 endothelial cells, highlighting the potential for these compounds in targeting angiogenesis in tumors .
In Silico Studies
Computational studies have been employed to predict the pharmacokinetic properties of benzothiazolone derivatives, including their absorption, distribution, metabolism, excretion (ADMET), and toxicity profiles. These studies are critical for understanding how modifications to the chemical structure can enhance biological activity while minimizing side effects .
Summary of Findings
The biological activities associated with this compound suggest that it could serve as a lead compound for further development in anticancer and antimicrobial therapies. Its ability to inhibit cholinesterase also opens avenues for research into neuroprotective applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
